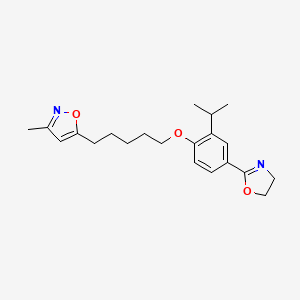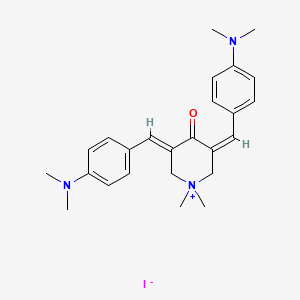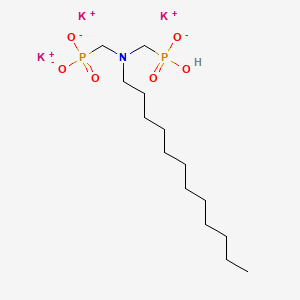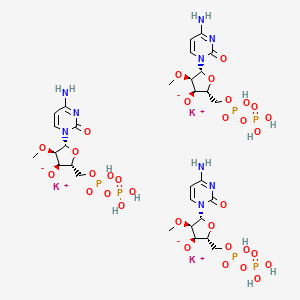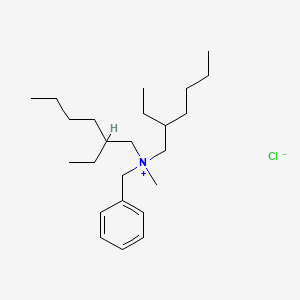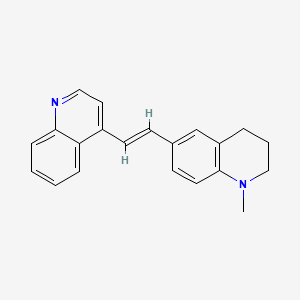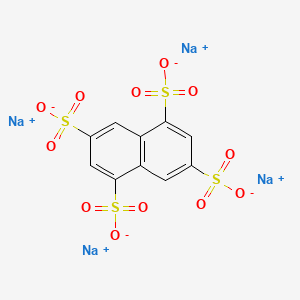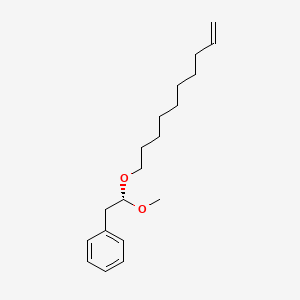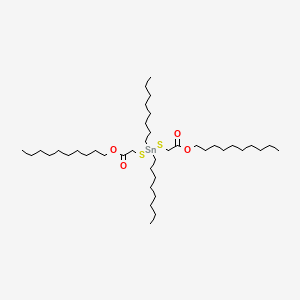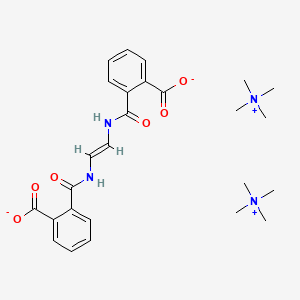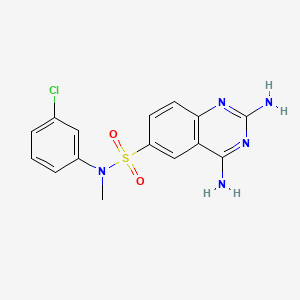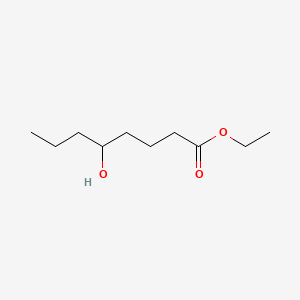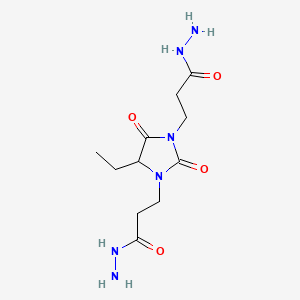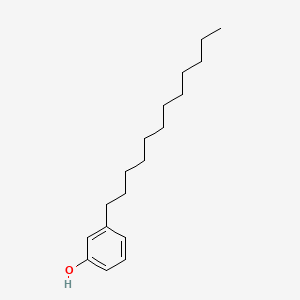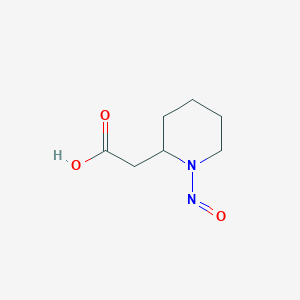
Npipac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Npipac is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound that has been studied for its chemical reactivity, biological activity, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Npipac involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained. The synthetic routes may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Npipac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
Npipac has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential as a therapeutic agent due to its biological activity. In medicine, this compound is being explored for its potential use in drug development. In industry, it is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of Npipac involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism of action depends on the specific application and the target molecule.
Eigenschaften
CAS-Nummer |
27848-61-9 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(1-nitrosopiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c10-7(11)5-6-3-1-2-4-9(6)8-12/h6H,1-5H2,(H,10,11) |
InChI-Schlüssel |
VEVASPCQIZYHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


